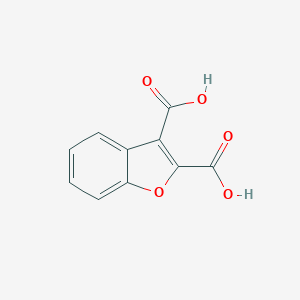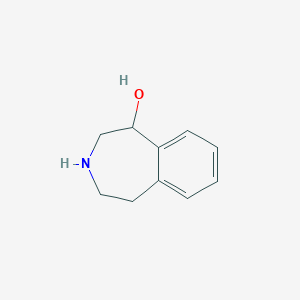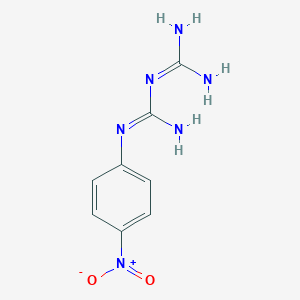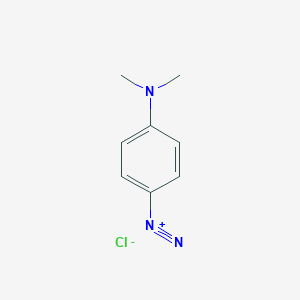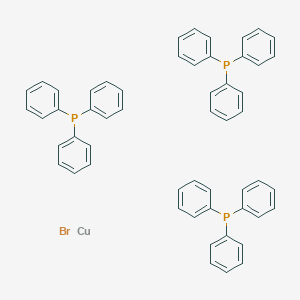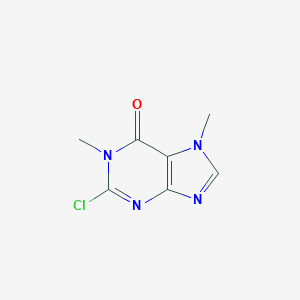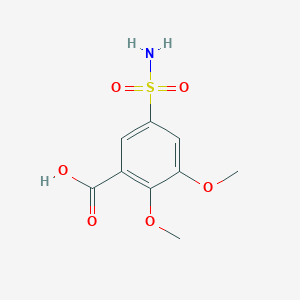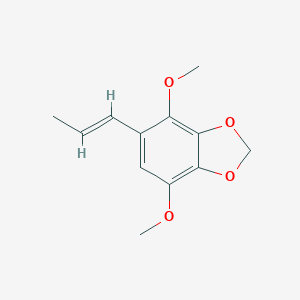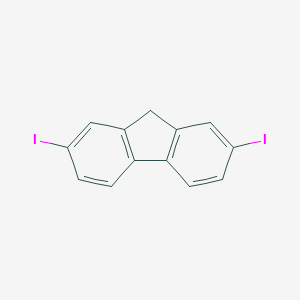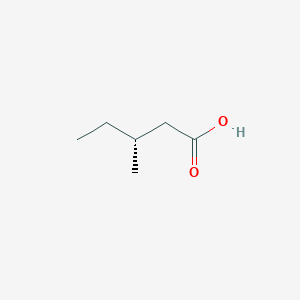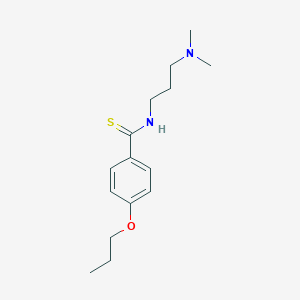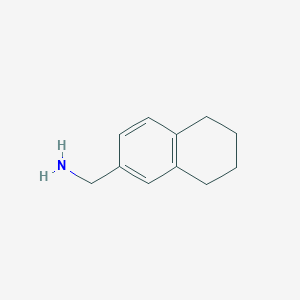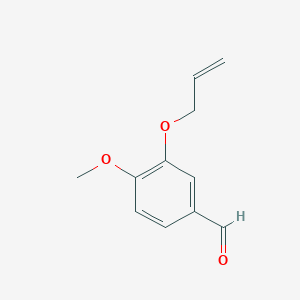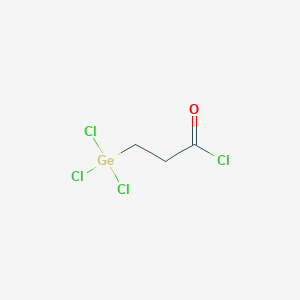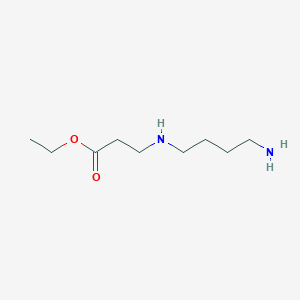
Ethyl 3-(4-aminobutylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-aminobutylamino)propanoate is a chemical compound that belongs to the family of amino acid derivatives. It is synthesized through a multistep process that involves the reaction of several chemical reagents. This compound has gained significant attention in the scientific community due to its potential applications in a wide range of fields, including drug discovery, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-aminobutylamino)propanoate is not fully understood, but it is thought to act by modifying the structure and function of proteins and peptides. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in a wide range of biological processes.
Biochemische Und Physiologische Effekte
Ethyl 3-(4-aminobutylamino)propanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to modulate the immune system and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 3-(4-aminobutylamino)propanoate is its versatility. It can be used as a building block in the synthesis of more complex compounds, and it can be used to modify proteins and peptides. Additionally, it has been shown to have activity against several disease targets. However, one of the main limitations of Ethyl 3-(4-aminobutylamino)propanoate is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 3-(4-aminobutylamino)propanoate. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of the compound's potential use in drug discovery, particularly for the treatment of cancer and inflammatory diseases. Additionally, the compound's potential use in the modification of proteins and peptides could be further explored, as this could have implications for the development of new therapeutics and diagnostics. Finally, the compound's potential toxicity could be further studied to better understand its safety profile and to identify any potential side effects.
Synthesemethoden
The synthesis of Ethyl 3-(4-aminobutylamino)propanoate involves a multistep process that starts with the reaction of ethyl acetoacetate and 1,4-dibromobutane. The resulting product is then reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with ethyl chloroformate to form the final product, Ethyl 3-(4-aminobutylamino)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-aminobutylamino)propanoate has potential applications in a wide range of scientific fields. It has been studied for its potential use as a drug discovery tool, as it has been shown to have activity against several disease targets. It has also been studied for its potential use in biochemistry and molecular biology, as it can be used to modify proteins and peptides. Additionally, it has been used as a building block in the synthesis of more complex compounds.
Eigenschaften
CAS-Nummer |
16545-40-7 |
|---|---|
Produktname |
Ethyl 3-(4-aminobutylamino)propanoate |
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
ethyl 3-(4-aminobutylamino)propanoate |
InChI |
InChI=1S/C9H20N2O2/c1-2-13-9(12)5-8-11-7-4-3-6-10/h11H,2-8,10H2,1H3 |
InChI-Schlüssel |
SNCCVKSVZSNIEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNCCCCN |
Kanonische SMILES |
CCOC(=O)CCNCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



